Butanamide, N-(2-chlorophenyl)-3-methyl-

Description

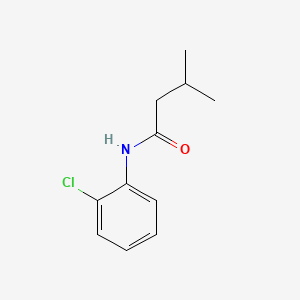

Butanamide, N-(2-chlorophenyl)-3-methyl- (CAS: 62635-51-2) is a chlorinated aromatic amide with the molecular formula C₁₁H₁₄ClNO and a molecular weight of 211.69 g/mol. Structurally, it consists of a butanamide backbone substituted with a 3-methyl group and an N-linked 2-chlorophenyl ring. The compound’s IUPAC name is N-(2-Chlorophenyl)-3-methylbutanamide, and its InChIKey is SUINBJHPZPYMTI-UHFFFAOYSA-N .

The crystal structure reveals that the amide group (-NH-C(=O)-) adopts an anti-parallel conformation relative to the 3-methyl and 2-chlorophenyl substituents. The dihedral angle between the aromatic rings is 5.4°, indicating near-planarity, while the amide group is twisted by 35.6° and 37.9° relative to the methyl-substituted and chlorophenyl rings, respectively. Intermolecular N–H⋯O hydrogen bonds and Cl⋯Cl interactions (3.279 Å) stabilize the crystal lattice .

Properties

CAS No. |

62635-51-2 |

|---|---|

Molecular Formula |

C11H14ClNO |

Molecular Weight |

211.69 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-3-methylbutanamide |

InChI |

InChI=1S/C11H14ClNO/c1-8(2)7-11(14)13-10-6-4-3-5-9(10)12/h3-6,8H,7H2,1-2H3,(H,13,14) |

InChI Key |

WMMFCFILQJJEJW-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)NC1=CC=CC=C1Cl |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=CC=C1Cl |

Other CAS No. |

62635-51-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Physicochemical Properties

- Solubility: The 2-chlorophenyl group in the target compound increases hydrophobicity compared to simpler amides (e.g., 3-methylbutanamide, C₅H₁₁NO) . Sulfonamide derivatives exhibit higher solubility due to polar sulfonyl groups .

- Melting Points: Crystalline stability via hydrogen bonding in the target compound suggests a higher melting point than non-chlorinated analogs. For example, 3-methyl-N-phenylbenzamide (C₁₄H₁₃NO) melts at 128–130°C, while the target compound’s crystal lattice interactions likely elevate this further .

Preparation Methods

Acylation via Acid Chloride Route

One classical and efficient method involves the reaction of 2-chloroaniline with 3-methylbutanoyl chloride under anhydrous conditions to form the target amide. This method typically proceeds as follows:

- Preparation of 3-methylbutanoyl chloride by reaction of 3-methylbutanoic acid with thionyl chloride.

- Addition of 2-chloroaniline in an inert solvent such as dichloromethane or tetrahydrofuran.

- Use of a base (e.g., triethylamine) to scavenge HCl formed during the reaction.

- Purification by recrystallization or chromatography.

This approach is supported by procedures described for related amides, where acid chlorides are key intermediates for amide bond formation with aromatic amines.

Amidation Using Activated Esters or Coupling Agents

Alternatively, direct amidation of 3-methylbutanoic acid with 2-chloroaniline can be achieved using coupling agents such as:

- Thionyl chloride (SOCl2) to convert the acid to the acid chloride in situ, followed by amine addition.

- Carbodiimides (e.g., DCC, EDC) or HATU to activate the acid for nucleophilic attack by the amine.

- Reaction conditions typically involve reflux in solvents like dichloromethane or ethanol, with bases to neutralize acid byproducts.

Synthesis via Acetoacetamide Intermediates

Research on acetoacetamide derivatives shows that such intermediates can be synthesized by reacting 2-chloroaniline derivatives with diketones or β-ketoesters, which then can be transformed into the desired butanamide derivatives through further functional group manipulations.

For example, acetoacetamides are prepared by refluxing 2,2,6-trimethyl-4H-1,3-dioxin-4-one with the corresponding amine in xylene, followed by purification. These intermediates can then be converted to butanamide derivatives through selective reactions.

Coupling with Arenediazonium Salts and Subsequent Transformations

Butanamide derivatives, including those with chloro-substituted phenyl groups, have been shown to react smoothly with arenediazonium salts to form hydrazones, which can undergo further transformations to heterocyclic compounds. While this is more relevant to functionalization and derivatization, it indicates the versatility of butanamide frameworks in synthetic chemistry.

Reaction Conditions and Optimization

Analytical Data Supporting Preparation

- NMR Spectroscopy: Characteristic signals for amide NH, aromatic protons of 2-chlorophenyl, and methyl groups on the butanamide chain.

- IR Spectroscopy: Strong absorption bands for amide C=O (~1650-1700 cm⁻¹) and N-H stretching (~3200-3400 cm⁻¹).

- Mass Spectrometry: Molecular ion peak consistent with molecular weight of Butanamide, N-(2-chlorophenyl)-3-methyl-.

These data confirm the successful synthesis and purity of the compound.

Q & A

Basic: What are the recommended synthetic routes for N-(2-chlorophenyl)-3-methylbutanamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the butanamide backbone via condensation of 3-methylbutanoic acid with 2-chloroaniline using coupling agents like EDC/HOBt in anhydrous dichloromethane .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Optimization : Reaction yields improve with controlled temperatures (0–5°C during coupling) and inert atmospheres (N₂/Ar) to prevent hydrolysis. Solvent choice (e.g., DMF vs. THF) significantly impacts reaction kinetics .

Basic: How can the purity and structural integrity of N-(2-chlorophenyl)-3-methylbutanamide be validated?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) should show characteristic signals: δ 1.2–1.4 (3H, d, CH₃), δ 2.4–2.6 (2H, m, CH₂CO), and δ 7.2–7.5 (4H, aromatic protons) .

- Mass Spectrometry (MS) : ESI-MS should display a molecular ion peak at m/z 212.1 [M+H]⁺ .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) confirms purity >95% .

Advanced: How can researchers resolve discrepancies in reported reaction yields for this compound under varying catalytic conditions?

Answer:

Discrepancies often arise from differences in catalysts (e.g., DMAP vs. pyridine) or solvent polarity. A systematic approach includes:

- Design of Experiments (DoE) : Vary catalyst concentration (0.1–1.0 eq) and solvent (THF, DCM, DMF) to identify optimal conditions .

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to detect intermediate formation or side reactions (e.g., hydrolysis) .

- Statistical Analysis : Use ANOVA to compare yield distributions across conditions, ensuring reproducibility .

Basic: What analytical techniques are critical for characterizing byproducts during synthesis?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Identifies unexpected adducts (e.g., unreacted 2-chloroaniline, m/z 127.5) .

- FT-IR Spectroscopy : Detects residual carboxylic acid (C=O stretch ~1700 cm⁻¹) or unreacted amine (N-H stretch ~3300 cm⁻¹) .

- HPLC-MS : Quantifies byproduct ratios and tracks elution profiles .

Advanced: How can computational modeling predict the biological interactions of N-(2-chlorophenyl)-3-methylbutanamide?

Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinity to target proteins (e.g., enzymes or receptors). The chlorophenyl group may engage in hydrophobic interactions, while the amide moiety participates in hydrogen bonding .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP = 2.1 suggests moderate lipophilicity) .

- QSAR Studies : Correlate structural features (e.g., Cl substituent position) with activity trends observed in analogs .

Basic: What solvent systems are optimal for recrystallizing N-(2-chlorophenyl)-3-methylbutanamide?

Answer:

- Solvent Pair Screening : Ethanol/water (7:3 v/v) or ethyl acetate/hexane (1:2) yield high-purity crystals.

- Crystallization Conditions : Slow cooling (0.5°C/min) from a saturated solution at 50°C minimizes solvent inclusion .

Advanced: How can researchers address inconsistencies in spectral data (e.g., NMR shifts) across studies?

Answer:

- Standardization : Run NMR with internal standards (e.g., TMS) and identical solvent systems (CDCl₃ preferred for amides) .

- Dynamic Effects : Account for temperature-dependent conformational changes (e.g., rotamers in the amide bond) by acquiring spectra at 25°C .

- Collaborative Validation : Compare data with open-access databases (e.g., PubChem CID 112577) to identify outliers .

Basic: What safety protocols are recommended for handling this compound in the lab?

Answer:

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of 2-chloroaniline vapors (toxic) .

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

Advanced: How can reaction pathways be modified to improve scalability for gram-scale synthesis?

Answer:

- Catalyst Immobilization : Use polymer-supported EDC to simplify purification and reuse catalysts .

- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side-product formation .

- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

Advanced: What strategies can elucidate the compound’s stability under varying pH and temperature conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.